
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. The requested compound has a benzimidazole core, with a 2-bromo-1,1,2,2-tetrafluoroethyl group attached to one of the nitrogen atoms of the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring system, followed by the introduction of the 2-bromo-1,1,2,2-tetrafluoroethyl group. The benzimidazole ring can be synthesized by the reaction of o-phenylenediamine with a carboxylic acid (or its equivalent), while the 2-bromo-1,1,2,2-tetrafluoroethyl group can be introduced using a suitable bromo-fluoroalkane .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The 2-bromo-1,1,2,2-tetrafluoroethyl group is a halogenated alkyl group, which is likely to be quite reactive due to the presence of the bromine atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be dominated by the 2-bromo-1,1,2,2-tetrafluoroethyl group. This group could undergo nucleophilic substitution reactions with a suitable nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the benzimidazole and the 2-bromo-1,1,2,2-tetrafluoroethyl moieties. The benzimidazole ring is likely to contribute to the compound’s aromaticity and stability, while the 2-bromo-1,1,2,2-tetrafluoroethyl group would be expected to enhance its reactivity .Scientific Research Applications
Synthetic Methodologies and Derivatives
A study outlines a method for synthesizing 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, providing a pathway for the generation of various benzimidazole derivatives, including potentially the 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (Lygin & Meijere, 2009). This work highlights the versatility of benzimidazole compounds in synthetic chemistry.
Antiviral Activity
Benzimidazole analogues have been investigated for their potential antiviral activities. One study demonstrated the synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole derivatives as inhibitors against enzymes of selected Flaviviridae, showing promise in antiviral research (Bretner et al., 2005).
Organic Synthesis and Drug Development
Research into 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives has shown efficient one-pot reactions for their preparation, with subsequent bromination leading to the formation of bromodifluoromethyl benzo-1,3-diazoles, a key step in the synthesis of new drug molecules (Ge et al., 2007).
Antifungal and Antiproliferative Activities
The synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives has been explored for their antifungal activities, highlighting the potential of these compounds in developing new antifungal agents (Khabnadideh et al., 2012). Additionally, certain 2-aminobenzimidazole derivatives exhibited antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Nawrocka et al., 2004).
Molecular Synthesis and Characterization
Studies have also focused on the synthesis of benzimidazolium-based ionic liquids and their potential applications in various chemical reactions, demonstrating the compound's utility in enhancing reaction conditions (Zhen, 2009). This research provides insights into the adaptability and functionality of benzimidazole derivatives in chemistry.
properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4N2/c10-8(11,12)9(13,14)16-5-15-6-3-1-2-4-7(6)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFAJYVOSFEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

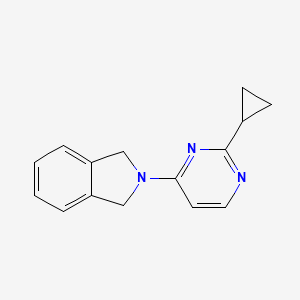
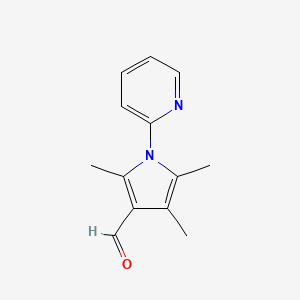
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)
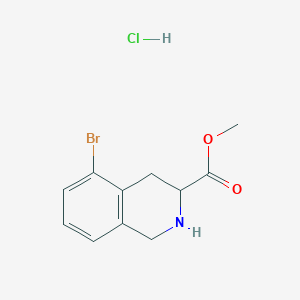
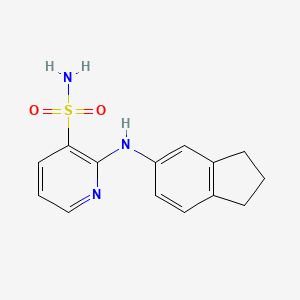
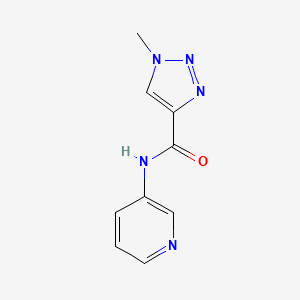
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)

